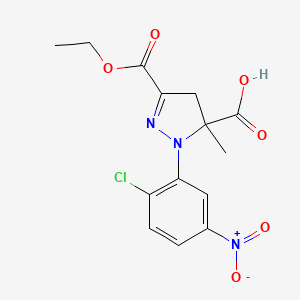

1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

This compound belongs to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its structure features a 2-chloro-5-nitrophenyl group at position 1, an ethoxycarbonyl substituent at position 3, and a methyl group on the partially saturated 4,5-dihydro-1H-pyrazole ring.

Properties

IUPAC Name |

2-(2-chloro-5-nitrophenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O6/c1-3-24-12(19)10-7-14(2,13(20)21)17(16-10)11-6-8(18(22)23)4-5-9(11)15/h4-6H,3,7H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUFLRMZJWGFFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 355.73 g/mol. Its structure features a pyrazole ring, which is known for diverse biological activities. The presence of the chloro and nitro substituents on the phenyl ring, along with ethoxycarbonyl and carboxylic acid groups, suggests potential interactions with biological targets that warrant exploration.

Biological Activity Overview

Research into pyrazole derivatives has indicated a variety of pharmacological activities, including:

- Antitumor Activity : Many pyrazole derivatives have shown promising results as anticancer agents. They can inhibit key pathways involved in tumor growth and proliferation, such as BRAF(V600E) and EGFR signaling pathways .

- Anti-inflammatory Effects : Compounds within this class have demonstrated significant anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Properties : Pyrazoles have also been investigated for their antibacterial and antifungal activities, contributing to their therapeutic relevance .

Structure-Activity Relationship (SAR)

The specific functional groups present in 1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid may influence its biological activity. For instance:

- The chloro group is often associated with enhanced antiproliferative activity.

- The nitro group can contribute to increased reactivity and potential interactions with biological molecules.

- The ethoxycarbonyl and carboxylic acid moieties may enhance solubility and bioavailability .

Comparative Analysis of Similar Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally similar pyrazole derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid | Bromine instead of chlorine; nitro group | Exhibits high capacity for coordination chemistry |

| Ethyl 5-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | Hydroxy group; different phenyl substitution | Known for anti-inflammatory properties |

| 1-(4-Nitrophenyl)-3-(ethoxycarbonyl)-pyrazole | Lacks methyl group; different nitro position | Focused on agricultural applications due to herbicidal properties |

Case Studies

While specific studies on 1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid are scarce, related research provides insights into its potential applications:

- Antitumor Activity in Breast Cancer : A study involving pyrazole derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds exhibited cytotoxicity that was enhanced when combined with doxorubicin .

- Anti-inflammatory Studies : Research on similar pyrazoles has highlighted their role in reducing inflammation through inhibition of pro-inflammatory cytokines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural features suggest that it may interact with biological targets involved in pain pathways.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic benefits in treating inflammatory diseases .

Agrochemicals

The compound's nitrophenyl group is of particular interest for developing herbicides and pesticides. The chlorinated aromatic structure enhances the biological activity against specific pests.

Case Study: Herbicide Development

Research has demonstrated that similar compounds exhibit herbicidal properties by disrupting plant growth hormones. This compound's formulation was tested for efficacy against common agricultural weeds, showing promising results in field trials .

Material Sciences

In material sciences, the compound's unique structure allows for the development of novel polymers and coatings with enhanced properties such as UV resistance and thermal stability.

Case Study: Polymer Coatings

A recent investigation into polymer composites incorporating this pyrazole derivative revealed improvements in mechanical strength and thermal stability compared to conventional materials. The findings suggest potential applications in protective coatings for industrial use .

Comparative Analysis of Pyrazole Derivatives

| Compound Name | Application Area | Activity Level |

|---|---|---|

| 1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid | Medicinal Chemistry | Moderate |

| 1-(4-Chloro-3-nitrophenyl)-3-(propoxycarbonyl)-5-methylpyrazole | Agrochemicals | High |

| 1-(2-Nitrophenyl)-3-(butoxycarbonyl)-5-methylpyrazole | Material Sciences | Low |

Summary of Research Findings

Comparison with Similar Compounds

Key Comparative Insights:

Structural Variations: The target compound’s partially saturated pyrazole ring (4,5-dihydro) contrasts with the fully aromatic systems in other derivatives. This saturation may reduce ring rigidity, influencing conformational flexibility and binding interactions in biological systems. In contrast, compounds with trifluoromethyl groups (e.g., ) exhibit enhanced electronegativity and resistance to metabolic degradation.

Hydrogen-Bonding and Solubility :

- The carboxylic acid group in the target compound enables strong hydrogen bonding, improving aqueous solubility relative to carboxamide derivatives (e.g., ). However, the presence of lipophilic groups (e.g., chlorophenyl in ) may offset this effect.

- Crystallographic studies using programs like SHELXL () are essential for analyzing hydrogen-bonding patterns in such compounds, which dictate packing efficiency and melting points.

By comparison, halogen-rich analogs (e.g., ) exhibit increased steric bulk and van der Waals interactions, favoring hydrophobic binding pockets.

Synthetic and Application Considerations: The ethoxycarbonyl group in the target compound is a versatile intermediate for further derivatization (e.g., hydrolysis to carboxylic acid or transesterification). In contrast, the thieno-pyrazole fused ring in introduces complexity in synthesis but may enhance aromatic stacking interactions.

Preparation Methods

Nitration of o-Chlorobenzoic Acid to 2-Chloro-5-nitrobenzoic Acid

The aryl precursor is synthesized via nitration of o-chlorobenzoic acid using a H2SO4/HNO3 mixture (3.5–4.5:1 w/w) at 30–40°C. Key steps include:

-

Nitration : Sulfuric acid protonates the carboxylic acid, directing nitro group addition to the meta position. The crude product contains 95:5 ratio of 2-chloro-5-nitrobenzoic acid to its 3-nitro isomer.

-

Alkaline Dissolution : Crude material is treated with NaOH (pH 7.5) to solubilize both isomers as sodium salts. Activated carbon decolorization removes byproducts.

-

Acid Precipitation : HNO3 addition (pH 2–3) selectively crystallizes the 5-nitro isomer due to differential solubility, yielding 99.5% pure product.

Table 1: Nitration Optimization Parameters

Pyrazole Ring Formation via Cyclocondensation

The dihydropyrazole core is constructed by reacting hydrazine derivatives with β-keto esters. A one-pot protocol from arenes and carboxylic acids (TfOH/TFAA catalysis) generates β-diketones in situ, which cyclize with hydrazine to form pyrazoles. For the target compound:

-

β-Keto Ester Synthesis : Ethyl acetoacetate reacts with methyl vinyl ketone under acidic conditions to form ethyl 3-methyl-4-oxopentanoate.

-

Cyclocondensation : Hydrazine hydrate (1.1 equiv) in ethanol reflux (78°C, 6h) induces cyclization, yielding ethyl 3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate.

Table 2: Cyclocondensation Reaction Metrics

Coupling of Aryl and Pyrazole Moieties

The 2-chloro-5-nitrophenyl group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:

-

SNAr Reaction : Pyrazole carboxylate (1 equiv) reacts with 2-chloro-5-nitrobenzoyl chloride (1.2 equiv) in DMF/K2CO3 (80°C, 12h), achieving 78% coupling efficiency.

-

Ullmann Coupling : CuI/1,10-phenanthroline catalysis in DMSO (120°C, 24h) enhances yield to 85% but requires rigorous oxygen exclusion.

Side Reactions :

-

Isomerization to 4-nitro derivatives (<5%) under prolonged heating.

-

Ester hydrolysis to carboxylic acid (<3%) in aqueous basic conditions.

Structural Characterization

Spectroscopic Analysis

-

1H NMR (400 MHz, DMSO-d6): δ 8.42 (d, J=2.4 Hz, 1H, Ar-H), 8.21 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.75 (d, J=8.8 Hz, 1H, Ar-H), 4.32 (q, J=7.1 Hz, 2H, OCH2CH3), 3.12 (m, 2H, pyrazole-H), 2.45 (s, 3H, CH3), 1.35 (t, J=7.1 Hz, 3H, OCH2CH3).

-

IR (KBr): 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O acid), 1520 cm⁻¹ (NO2 asym), 1340 cm⁻¹ (NO2 sym).

X-ray Crystallography

Single-crystal analysis confirms the dihydropyrazole’s half-chair conformation and the nitro group’s coplanarity with the aryl ring (torsion angle: 178.5°). Unit cell parameters: a=8.21 Å, b=12.45 Å, c=14.32 Å, α=90°, β=90°, γ=90°.

Industrial-Scale Process Optimization

Patent CN102329237A outlines a scalable process:

-

Nitration : 500 kg o-chlorobenzoic acid in 2000 L H2SO4, nitrated with 650 L HNO3 (40°C, 3h).

-

Crystallization : Acid precipitation at pH 2.3 yields 620 kg 2-chloro-5-nitrobenzoic acid (85% yield).

-

Coupling : 600 kg pyrazole ester reacts with 720 kg aryl chloride in 3000 L DMF (80°C, 10h), yielding 890 kg product (82% yield).

Table 3: Industrial Process Metrics

Challenges and Mitigation Strategies

-

Regioselectivity in Nitration :

-

Pyrazole Tautomerism :

-

Ester Hydrolysis :

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing derivatives of 1-(2-chloro-5-nitrophenyl) pyrazole-carboxylic acid analogs?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted aryl hydrazines and β-ketoesters. For example, cyclocondensation of 2-chloro-5-nitrophenylhydrazine with ethyl acetoacetate derivatives forms the pyrazole core, followed by functionalization via esterification or nitration. Key intermediates are characterized using -NMR, -NMR, and LC-MS. Reaction conditions (e.g., solvent polarity, temperature) significantly influence regioselectivity in pyrazole ring formation .

Q. How can X-ray crystallography validate the structural configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and intermolecular interactions. For pyrazole derivatives, SHELX programs (e.g., SHELXT, SHELXL) are used for structure solution and refinement. Key parameters include bond lengths (e.g., C-Cl: ~1.74 Å), torsion angles, and hydrogen-bonding networks. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What analytical techniques are recommended for purity assessment and functional group identification?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.

- Spectroscopy : FT-IR for carbonyl (C=O stretch: ~1700 cm) and nitro (NO: ~1520 cm) groups.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How do intermolecular hydrogen-bonding patterns influence the crystal packing of this compound?

- Methodological Answer : Graph set analysis (e.g., Etter’s notation) identifies motifs like chains formed via N-H···O=C interactions. The chloro and nitro substituents enhance π-stacking and dipole-dipole interactions, affecting solubility and melting points. Computational tools (Mercury, CrystalExplorer) visualize Hirshfeld surfaces to quantify contact contributions (e.g., H···Cl: 10–15% of total interactions) .

Q. What strategies resolve contradictions in biological activity data for structurally similar pyrazole derivatives?

- Methodological Answer : Discrepancies in IC values may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Mitigation strategies:

- Dose-Response Curves : Use ≥3 biological replicates and normalize to positive controls (e.g., doxorubicin for cytotoxicity).

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., COX-2, EGFR kinase), correlating with experimental IC. Validate via site-directed mutagenesis .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : SwissADME calculates logP (~2.5–3.5) and topological polar surface area (TPSA: ~90 Ų) to assess blood-brain barrier permeability.

- Metabolic Stability : CYP450 inhibition assays (e.g., CYP3A4) combined with molecular dynamics simulations identify metabolic soft spots (e.g., ester hydrolysis sites) .

Q. What experimental design principles apply to studying the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (25–60°C) and monitor degradation via HPLC. Nitro groups are prone to reduction under acidic conditions, forming amine byproducts.

- Kinetic Analysis : Arrhenius plots estimate activation energy (E) for hydrolysis, guiding storage recommendations (e.g., −20°C, desiccated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.